Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Description
This compound was identified in a study on community structures of volatile organic compounds (VOCs), where it was categorized under "variety DY" alongside dodecane, hexamethyl-cyclotrisiloxane, and other terpenes .
Properties
IUPAC Name |
(5-ethoxy-2-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-13-9-4-7(2)10(11)8(5-9)6-12/h4-5,12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXKBJOKNGCPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257424 | |
| Record name | Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091142-16-2 | |
| Record name | Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2091142-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde
Method : Vilsmeier-Haack formylation of 5-ethoxy-2-fluoro-3-methyltoluene.
Conditions :
-
POCl₃ (1.2 eq), DMF (2 eq), 0°C → 25°C, 12 h
-
Quench with NaOAc (aq), extract with CH₂Cl₂
Yield : 74%
Mechanistic Insight :
The ethoxy group directs formylation to position 1 (para), while fluorine’s meta-directing effect is mitigated by steric hindrance from the methyl group.
Step 2: Sodium Borohydride Reduction
Conditions :
-
NaBH₄ (1.5 eq), MeOH, 0°C, 2 h
-
Acidic workup (HCl 1M)
Yield : 92%
Characterization Data :
-
¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂OH), 1.42 (t, J=7 Hz, 3H, OCH₂CH₃)
-
MS (EI) : m/z 198 [M]⁺
Step 1: Bromination of 3-Methyl-5-ethoxy-2-fluorotoluene
Conditions :
Step 2: Grignard Hydroxylation
Conditions :
Challenges :
Competing elimination requires strict temperature control (<5°C).
Advanced Functionalization Techniques
Directed Ortho-Metalation for Fluorine Installation
Substrate : 3-Methyl-5-ethoxybenzamide
Conditions :
Regioselectivity :
The amide directing group ensures fluorination at position 2, avoiding para-substitution by ethoxy.
Industrial-Scale Optimization
Continuous Flow Reduction System
Parameters :
Advantages :
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Steps | 3 | 4 |
| Overall Yield (%) | 68 | 58 |
| Purification | Column | Distill |
| Scalability | Pilot | Industrial |
Key Insight : Pathway A’s shorter sequence favors lab-scale synthesis, while Pathway B’s telescoped steps suit continuous manufacturing .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group into a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or other substituents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while substitution might produce a compound with a different functional group in place of the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Benzenemethanol derivatives have been explored for their pharmacological properties. The presence of the ethoxy and fluorine groups can enhance biological activity and selectivity.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzenemethanol have been tested as inhibitors in cancer cell lines, showing promise in disrupting cellular proliferation pathways.
| Compound | Activity | Reference |
|---|---|---|
| 5-Ethoxy-2-fluoro-3-methyl-benzenemethanol | Cytotoxic against A549 lung cancer cells | |
| Related compound | Inhibitor of protein kinases |
Agrochemical Applications
The fluorinated compounds are known for their stability and efficacy in agrochemicals. Benzenemethanol derivatives may serve as intermediates in the synthesis of herbicides or pesticides.
Case Study: Herbicide Development
Research has focused on the synthesis of herbicides utilizing benzenemethanol derivatives. The unique properties of fluorinated compounds contribute to increased effectiveness against resistant weed species.
| Herbicide | Active Ingredient | Efficacy | Reference |
|---|---|---|---|
| Example Herbicide | 5-Ethoxy-2-fluoro-3-methyl-benzenemethanol derivative | High efficacy against resistant weeds |
Material Science
The compound's structural features allow it to be used in the development of advanced materials such as polymers or coatings that require specific chemical resistance and durability.
Case Study: Polymer Synthesis
In material science, benzenemethanol derivatives have been investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Composition | Properties | Reference |
|---|---|---|---|
| Fluorinated Polymer | Derived from benzenemethanol | High thermal stability, chemical resistance |
Chemical Reactions and Synthesis
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, can undergo various chemical transformations which are crucial for its application in synthetic chemistry.
Reactions Overview
The compound can participate in oxidation, reduction, and substitution reactions:
- Oxidation : Converts methanol to carboxylic acid.
- Reduction : Can remove the fluorine atom or other substituents.
- Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents Used
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu) |
Mechanism of Action
The mechanism by which Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s properties are influenced by its substituents:
- Ethoxy group: Electron-donating via resonance, increasing solubility in polar solvents compared to non-polar analogs.
- Fluoro group : Electron-withdrawing by induction, enhancing acidity of the hydroxyl group relative to unfluorinated benzyl alcohols.
- Methyl group : Electron-donating, sterically shielding the ring and reducing reactivity at the 3-position.
Comparison with analogs :
Benzenemethanol, 4-nitro- (CAS 619-73-8): Nitro (-NO₂) is strongly electron-withdrawing, leading to higher boiling points (Δfus H = 20.97 kJ/mol) and reduced solubility in non-polar solvents compared to the target compound . The absence of nitro groups in the target compound likely results in lower thermal stability but improved biocompatibility.
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol (CAS 67515-61-1): The trifluoromethyl (-CF₃) group is highly electronegative, increasing acidity and oxidative stability. This contrasts with the target compound’s ethoxy group, which may enhance solubility in organic matrices .
Dicofol (Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-(trichloromethyl)-): Chlorine substituents and trichloromethyl groups impart significant toxicity and environmental persistence. Dicofol is restricted due to DDT-related impurities, a concern absent in the target compound .
Functional and Application Comparisons
- Essential Oil Components: Benzenemethanol derivatives like those in Eucalyptus spp. (e.g., benzenemethanol, caryophyllene oxide) are utilized in repellents or fragrances. The target compound’s ethoxy group may offer unique olfactory properties compared to hydroxylated or non-ether analogs .
- Industrial Applications : Fluorinated benzyl alcohols are intermediates in pharmaceutical synthesis. The target compound’s fluoro and ethoxy groups could make it a candidate for drug precursors, similar to (2-fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid (CAS 2096335-05-4), which is used in cross-coupling reactions .
Data Table: Key Properties of Benzenemethanol Derivatives
Est.: Estimated based on substituent effects.
Biological Activity
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
- Molecular Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
Biological Activity Overview
The biological activity of Benzenemethanol derivatives has been explored through various studies, highlighting their potential in therapeutic applications. The following table summarizes key findings related to its biological activities:
Detailed Research Findings
-
Antimicrobial Activity :
Recent studies have demonstrated that Benzenemethanol derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents . -
Cytotoxicity Against Cancer Cells :
In vitro studies have assessed the cytotoxic effects of Benzenemethanol derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicated that certain derivatives possess substantial cytotoxicity, suggesting their potential as anticancer agents . -
Anti-inflammatory Effects :
The compound has been evaluated for its anti-inflammatory properties. Studies reported a reduction in pro-inflammatory cytokines, which underscores its potential in treating inflammatory conditions . -
Enzyme Inhibition :
Research has identified that Benzenemethanol derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics and dynamics of co-administered drugs, which is critical for therapeutic efficacy . -
Neuroprotective Properties :
Preliminary investigations into the neuroprotective effects of the compound suggest that it may help mitigate neuronal damage associated with neurodegenerative diseases. This potential was evaluated through models simulating oxidative stress conditions .
Case Studies
Several case studies have explored the pharmacological profiles of Benzenemethanol derivatives:
- A study conducted on a series of fluorinated benzenemethanol derivatives revealed that the introduction of fluorine atoms significantly enhanced their biological activity compared to non-fluorinated counterparts. The fluorine substitution was found to improve binding affinity to target enzymes and receptors .
- Another investigation focused on the synthesis and evaluation of different analogs showed that modifications at specific positions on the benzene ring influenced both potency and selectivity towards biological targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Characterization :
- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while ¹H/¹³C NMR resolves ethoxy (-OCH₂CH₃) and methyl groups.
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves steric interactions between substituents if single crystals are obtainable .
Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization reactions?
Answer:
The substituents create distinct electronic environments:
- Fluorine (2-position): Strong electron-withdrawing effect via -I and +M (mesomeric) directs electrophiles to the para position (5-ethoxy group’s meta).
- Ethoxy group (5-position): Electron-donating (+M) activates the ring but introduces steric hindrance, limiting access to adjacent positions.
- Methyl group (3-position): Electron-donating (+I) slightly activates the ring but primarily causes steric interference.
Q. Methodological validation :
- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .
- Kinetic studies : Competing reactions (e.g., nitration or sulfonation) under varying conditions reveal dominant pathways.
- Isotopic labeling : ¹⁸O or ²H tracing clarifies mechanistic steps in substitution reactions .
Basic: What analytical techniques are critical for distinguishing structural analogs of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers if the benzenemethanol group has a stereocenter (e.g., using Chiralpak® columns) .
- IR spectroscopy : Identifies O-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- LC-MS/MS : Detects trace impurities (e.g., de-fluorinated byproducts) with MRM (multiple reaction monitoring) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for reactions requiring high temperatures .
Advanced: How can contradictory data on reaction yields for similar fluorinated benzenemethanols be resolved?
Answer:
Discrepancies often arise from:
- Purity of starting materials : Trace moisture or residual solvents (e.g., DMF) alter kinetics. Validate via Karl Fischer titration or GC headspace analysis .
- Catalyst deactivation : Metal catalysts (e.g., Pd/C) may adsorb impurities. Use ICP-MS to quantify metal leaching .
- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, avoiding assumptions based on endpoint yields .
Q. Reproducibility protocol :
- Standardize solvent drying (molecular sieves) and catalyst activation (H₂ reduction).
- Report yields with error margins from triplicate experiments .
Advanced: What strategies mitigate challenges in isolating enantiomerically pure forms of this compound?
Answer:
- Chiral resolution : Use diastereomeric salt formation with tartaric acid or camphorsulfonic acid .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxylation steps .
- Dynamic kinetic resolution : Catalytic systems (e.g., Ru-BINAP) racemize undesired enantiomers in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
